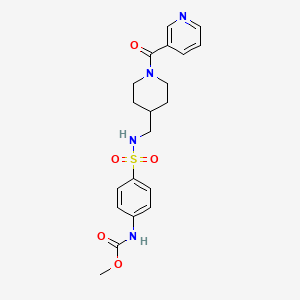
methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a sulfamoyl group, which is often found in antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The piperidine ring could potentially introduce some stereochemistry, depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as the degree of substitution on the piperidine ring and the nature of the carbamate group could significantly influence properties like solubility, melting point, and stability .科学的研究の応用
Catalytic Cross-Coupling Reactions
Carbamates like methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate are crucial in catalytic cross-coupling reactions, providing a pathway for the synthesis of complex molecules. Leowanawat, Zhang, and Percec (2012) demonstrated the efficiency of various C-O-based electrophiles, including carbamates, in Ni-catalyzed cross-coupling reactions. This research highlights the role of carbamates in facilitating cross-coupling processes, potentially opening avenues for the synthesis of diverse organic compounds (Leowanawat et al., 2012).
Organic Synthesis and Transformations
The versatility of carbamates in organic synthesis and chemical transformations is well-documented. Velikorodov and Shustova (2017) explored the oxidation and subsequent reactions of methyl carbamates, leading to the formation of novel compounds with potential biological activities. Their work underscores the utility of carbamates in synthesizing new chemical entities, which could include derivatives of the compound (Velikorodov & Shustova, 2017).
Photolabile Protecting Groups
Carbamates have been explored as photolabile protecting groups in the synthesis of complex organic molecules. Loudwig and Goeldner (2001) introduced N-methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, highlighting the potential for utilizing similar carbamates in protecting group strategies for synthetic chemistry. This suggests that methyl (4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate could be explored for its photolabile properties in future research (Loudwig & Goeldner, 2001).
Novel Syntheses of Biological Agents
Investigations into the synthesis of novel biological agents also encompass the use of carbamates. Carcanague et al. (2002) detailed the creation of carbamate derivatives showing potent activities against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. This illustrates the potential of carbamates, including the compound in focus, in the development of new antimicrobial agents (Carcanague et al., 2002).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, further studies could be conducted to optimize its synthesis, evaluate its efficacy and safety in more detail, and potentially develop it into a marketable drug .
特性
IUPAC Name |
methyl N-[4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-20(26)23-17-4-6-18(7-5-17)30(27,28)22-13-15-8-11-24(12-9-15)19(25)16-3-2-10-21-14-16/h2-7,10,14-15,22H,8-9,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDWHQCWSVNQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

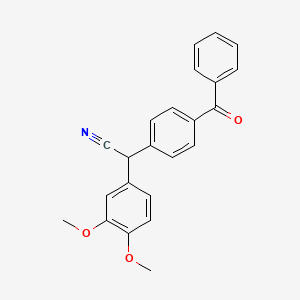
![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)


![1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2967783.png)
![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2967784.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)
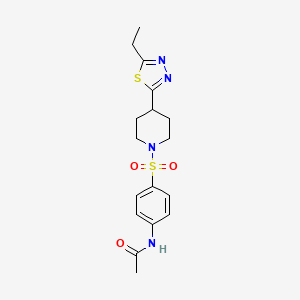
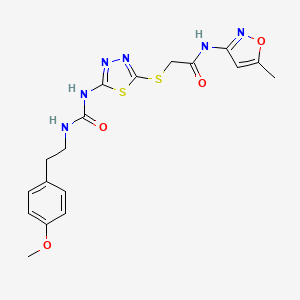
![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)
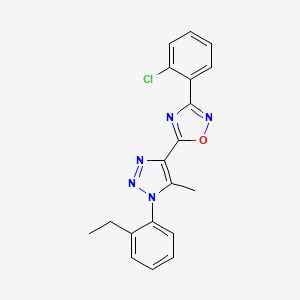

![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)